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Introduction
AMY-101, a third-generation compstatin analog, is a potent and selective cyclic peptide

inhibitor of the central complement component C3.[1][2] By binding to C3 and its activation

product C3b, AMY-101 sterically hinders the access of C3 convertases, thereby preventing the

cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.[1] This

mechanism effectively blocks all three pathways of complement activation: the classical, lectin,

and alternative pathways.[1][3] This comprehensive inhibition prevents the downstream

generation of anaphylatoxins (C3a and C5a), the formation of the membrane attack complex

(MAC), and the opsonization of pathogens and cellular debris.[1][3] These application notes

provide detailed protocols for key in vitro assays to evaluate the inhibitory activity of AMY-101

on the complement system.

Mechanism of Action
AMY-101 targets the central component of the complement cascade, C3. Its binding to C3

prevents the proteolytic cleavage that is essential for the activation of all three complement
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pathways. This blockade effectively shuts down the amplification of the complement response

and the subsequent inflammatory and lytic events.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

AMY-101 inhibits the central step of the complement cascade.

Quantitative Data Summary
The inhibitory activity of AMY-101 has been quantified in various in vitro assays. The following

table summarizes key quantitative data.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Hemolytic Assay for Complement Inhibition
This assay measures the ability of AMY-101 to inhibit the lysis of antibody-sensitized sheep red

blood cells (for the classical pathway) or rabbit red blood cells (for the alternative pathway) by

human serum.
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data, please view the interactive version.

Unlock Full Protocol on Website
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Experimental workflow for the hemolytic assay.

Materials:

AMY-101 TFA

Normal Human Serum (NHS)

Sensitized Sheep Red Blood Cells (for Classical Pathway)

Rabbit Red Blood Cells (for Alternative Pathway)

Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++) for Classical Pathway

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) for Alternative Pathway

Phosphate Buffered Saline (PBS)

96-well U-bottom plates
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Spectrophotometer (plate reader)

Protocol:

Preparation of AMY-101 Dilutions: Prepare a serial dilution of AMY-101 TFA in the

appropriate buffer (GVB++ for Classical Pathway, GVB-Mg-EGTA for Alternative Pathway). A

typical starting concentration for the dilution series could be 10 µM.

Serum Preparation: Dilute NHS in the appropriate buffer. The final dilution should result in

submaximal lysis (e.g., 80-90%) in the absence of the inhibitor.[7] A final dilution of 1:8 for

the classical pathway and 1:2 for the alternative pathway can be a starting point.

Assay Setup: In a 96-well plate, add 50 µL of diluted NHS to wells containing 50 µL of the

AMY-101 dilutions or buffer control.

Incubation: Incubate the plate for 15-30 minutes at 37°C to allow AMY-101 to bind to C3.[8]

Addition of Red Blood Cells: Add 50 µL of either sensitized sheep red blood cells (for

Classical Pathway) or rabbit red blood cells (for Alternative Pathway) to each well.[8]

Incubation: Incubate the plate for 30-60 minutes at 37°C with gentle shaking.[8]

Centrifugation: Centrifuge the plate at 500 x g for 5 minutes to pellet the intact red blood

cells.[8]

Measurement of Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom

96-well plate and measure the absorbance of released hemoglobin at 412 nm or 540 nm.

Controls:

0% Lysis (Blank): Red blood cells in buffer only.

100% Lysis: Red blood cells in distilled water.

Data Analysis: Calculate the percentage of hemolysis for each concentration of AMY-101

relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the log of

the AMY-101 concentration to determine the IC50 value.
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C3b Deposition ELISA
This assay measures the ability of AMY-101 to inhibit the deposition of C3b on a surface coated

with an activator of the classical or alternative complement pathway.
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data, please view the interactive version.
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Experimental workflow for the C3b deposition ELISA.

Materials:

AMY-101 TFA

Normal Human Serum (NHS)

High-binding 96-well ELISA plates

Complement pathway activator (e.g., human IgM for classical pathway, LPS for alternative

pathway)

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking Buffer (e.g., PBS with 1% BSA)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Assay Buffer (GVB++ for Classical Pathway, GVB-Mg-EGTA for Alternative Pathway)
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Anti-human C3b primary antibody

HRP-conjugated secondary antibody

TMB substrate

Stop Solution (e.g., 2N H2SO4)

Microplate reader

Protocol:

Plate Coating: Coat a 96-well ELISA plate with a complement activator (e.g., 1-5 µg/mL of

IgM or LPS in coating buffer) overnight at 4°C.

Blocking: Wash the plate with Wash Buffer and block with Blocking Buffer for 1-2 hours at

room temperature.

Preparation of AMY-101 and Serum:

Prepare a serial dilution of AMY-101 TFA in the appropriate assay buffer.

Dilute NHS in the same assay buffer. The optimal dilution should be determined

empirically but a starting point of 1:50 to 1:100 is common.

Inhibition Step: In a separate plate or tubes, pre-incubate the diluted NHS with the serial

dilutions of AMY-101 for 15-30 minutes at 37°C.

Complement Activation: Transfer the AMY-101/NHS mixtures to the coated and blocked

ELISA plate and incubate for 1 hour at 37°C to allow for complement activation and C3b

deposition.[9]

Detection of C3b:

Wash the plate thoroughly with Wash Buffer.

Add the anti-human C3b primary antibody (diluted in Blocking Buffer, typically 1:1000 to

1:5000) and incubate for 1 hour at room temperature.[10]
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Wash the plate.

Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer, typically 1:2000

to 1:10000) and incubate for 1 hour at room temperature.

Signal Development:

Wash the plate.

Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30

minutes).

Stop the reaction by adding Stop Solution.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of C3b deposition inhibition for each AMY-101

concentration relative to the control (no inhibitor). Plot the percentage of inhibition against

the log of the AMY-101 concentration to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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